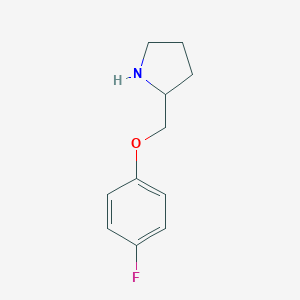![molecular formula C16H21N3O4 B356033 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid CAS No. 1003151-98-1](/img/structure/B356033.png)
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 g/mol . The compound is also known by other synonyms such as "4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid" .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, which is a heterocyclic amine, and an anilino functional group attached to a carbonyl group . The InChI string, which is a textual identifier for chemical substances, for this compound is "InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)" .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its topological polar surface area is 90 Ų . The compound has a formal charge of 0 .Applications De Recherche Scientifique
Antibacterial Activity and Pharmacokinetic Properties
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid exhibits a broad in vitro antibacterial spectrum and greater potency compared to its analogues. It demonstrates enhanced activity against Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. This compound has shown effectiveness in treating acute urinary tract infections, chronic and complicated urinary tract infections, and bacterial gastroenteritis caused by several gastrointestinal pathogens. Its pharmacokinetic properties are advantageous, indicating a potential for diverse therapeutic applications beyond its primary antibacterial use (Holmes, Brogden, & Richards, 1985).
Pharmacology of Piperazine Derivatives
The compound belongs to the piperazine class, known for its varied therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent applications. Structural modifications to the piperazine nucleus result in significant differences in medicinal potential. Piperazine derivatives demonstrate a broad spectrum of pharmacological activities, underlining the chemical's versatility in drug design and its potential in addressing multiple health conditions (Rathi, Syed, Shin, & Patel, 2016).
Role in Advanced Oxidation Processes
This compound is involved in advanced oxidation processes (AOPs), a critical area for environmental science research focusing on the degradation of recalcitrant compounds in water. Its structural features, including the piperazinyl group, contribute to its reactivity in AOPs, making it a subject of study for the removal of toxic pollutants from aqueous media. Research in this area aims to improve water treatment technologies and address environmental pollution challenges, highlighting the compound's relevance in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antioxidant Activity Studies
The compound's framework is instrumental in the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. Its potential for antioxidant activity, as part of broader research on phenolic acids and their derivatives, underscores its significance in food engineering, medicine, and pharmacy. Studies on antioxidants, including compounds with similar structures, are crucial for understanding their mechanisms of action and potential health benefits, reflecting the compound's importance in biochemical research and its applications in health sciences (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWCFXXYOKHJBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-[(Isopropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355951.png)
![5-Oxo-5-{4-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355968.png)
![5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355971.png)
![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B356003.png)
![2-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B356025.png)
![4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B356029.png)
![N-[3-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B356030.png)
![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B356050.png)
![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid](/img/structure/B356053.png)
![N,N-dimethyl-N-[3-(3-piperidinylmethoxy)propyl]amine](/img/structure/B356067.png)
![3-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B356070.png)

![3-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B356110.png)
